molecular formula C6H7NO B073518 3,4-Dihydro-2-cyano-2H-pyran CAS No. 1192-91-2

3,4-Dihydro-2-cyano-2H-pyran

Cat. No. B073518
CAS RN: 1192-91-2
M. Wt: 109.13 g/mol
InChI Key: AXXRLGNIHOZMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-2-cyano-2H-pyran, also known as DCP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is a versatile molecule that can be synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3,4-Dihydro-2-cyano-2H-pyran is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. For example, 3,4-Dihydro-2-cyano-2H-pyran has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3,4-Dihydro-2-cyano-2H-pyran has also been shown to inhibit the activity of protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Biochemical And Physiological Effects

3,4-Dihydro-2-cyano-2H-pyran has been shown to have a wide range of biochemical and physiological effects, including cytotoxicity, antiviral activity, antibacterial activity, and anti-inflammatory activity. In vitro studies have shown that 3,4-Dihydro-2-cyano-2H-pyran can induce apoptosis in various cancer cell lines, inhibit the replication of various viruses, including HIV and HCV, and inhibit the growth of various bacteria, including MRSA. In vivo studies have shown that 3,4-Dihydro-2-cyano-2H-pyran can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,4-Dihydro-2-cyano-2H-pyran in lab experiments is its versatility. 3,4-Dihydro-2-cyano-2H-pyran can be easily synthesized using various methods and can be used as a starting material for the synthesis of various compounds. Another advantage is its wide range of biochemical and physiological effects, which make it a promising candidate for drug discovery and development. However, there are also some limitations to using 3,4-Dihydro-2-cyano-2H-pyran in lab experiments. For example, 3,4-Dihydro-2-cyano-2H-pyran is a toxic compound and must be handled with care. In addition, the mechanism of action of 3,4-Dihydro-2-cyano-2H-pyran is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are many future directions for research on 3,4-Dihydro-2-cyano-2H-pyran. One area of research is the development of 3,4-Dihydro-2-cyano-2H-pyran-based drugs for the treatment of various diseases, including cancer, viral infections, and bacterial infections. Another area of research is the synthesis of novel 3,4-Dihydro-2-cyano-2H-pyran derivatives with improved pharmacological properties. In addition, more research is needed to fully understand the mechanism of action of 3,4-Dihydro-2-cyano-2H-pyran and its effects on various enzymes and proteins in the body. Overall, 3,4-Dihydro-2-cyano-2H-pyran is a promising compound for scientific research and has the potential to make a significant impact in various areas of science and medicine.

Synthesis Methods

3,4-Dihydro-2-cyano-2H-pyran can be synthesized using various methods, including the reaction of malononitrile with an aldehyde in the presence of an acid catalyst, the reaction of cyanoacetic acid with an aldehyde in the presence of a base catalyst, and the reaction of 2-cyanoacetamide with an aldehyde in the presence of a Lewis acid catalyst. The choice of method depends on the desired yield, purity, and reaction conditions.

Scientific Research Applications

3,4-Dihydro-2-cyano-2H-pyran has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 3,4-Dihydro-2-cyano-2H-pyran has been shown to have anticancer, antiviral, and antibacterial properties, and has been used as a starting material for the synthesis of various drugs. In organic synthesis, 3,4-Dihydro-2-cyano-2H-pyran has been used as a versatile building block for the synthesis of various heterocyclic compounds. In material science, 3,4-Dihydro-2-cyano-2H-pyran has been used as a monomer for the synthesis of various polymers and copolymers.

properties

IUPAC Name

3,4-dihydro-2H-pyran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXRLGNIHOZMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2-cyano-2H-pyran

CAS RN

1192-91-2
Record name 2H-Pyran, 2-cyano-3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran,4-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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